molecular formula C15H13N3O2S B2750109 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 448914-23-6

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2750109
CAS No.: 448914-23-6
M. Wt: 299.35
InChI Key: UOAGDQXMXCRKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core linked to a naphthalene ring system via an acetamide bridge. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of anti-infective agents. Compounds containing the 1,3,4-thiadiazole scaffold are known for diverse biological activities, including antibacterial, antifungal, and antiviral properties . The naphthyl-bearing 1,3,4-thiadiazole structural motif has demonstrated promising activity against infectious pathogens, with research indicating that similar hybrids can target the parasitic folate pathway by inhibiting key enzymes like Plasmodium falciparum dihydrofolate reductase (PfDHFR), showing notable antimalarial activity against both chloroquine-sensitive and resistant strains . The mechanism of action for this class of compounds may involve interaction with vital enzymatic processes in pathogens. The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine, allowing these compounds to potentially mimic native nucleotides or nucleosides and thereby interfere with nucleic acid synthesis or essential metabolic pathways in infectious organisms . Furthermore, the 2-amino-1,3,4-thiadiazole moiety, a key structural feature of this compound's core, has been extensively investigated for its antiviral potential against various human viral pathogens, including HIV, positioning such derivatives as valuable scaffolds for antiviral research . The physicochemical properties imparted by the thiadiazole ring, including high lipophilicity and the ability to form mesoionic systems, contribute to enhanced cellular membrane permeability, potentially leading to favorable bioavailability profiles for research compounds . This product is provided for chemical and pharmaceutical research applications exclusively. It is intended for in vitro studies and not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-17-18-15(21-10)16-14(19)9-20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAGDQXMXCRKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through nucleophilic substitution reactions, where a naphthalen-2-yloxy group is attached to the thiadiazole ring.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide has shown potential as a candidate for drug development due to its unique structure that may interact with specific biological targets:

  • Anticancer Activity : Studies indicate that derivatives of thiadiazole compounds exhibit significant anticancer properties. For example, in vitro evaluations against the MCF-7 breast cancer cell line revealed IC50 values ranging from 1 to 7 μM, suggesting potent cytotoxic effects compared to established chemotherapeutics like doxorubicin (IC50 = 0.5 μM) .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Thiadiazole derivatives are known to exhibit broad-spectrum antimicrobial effects, making them valuable in developing new antibiotics .

Materials Science

The electronic and optical properties of this compound make it suitable for applications in materials science:

  • Organic Electronics : The compound can be used in the development of organic semiconductors due to its favorable electronic properties.
  • Sensors : Its functional groups may allow the compound to be utilized in sensor applications for detecting environmental pollutants or biological agents.

Synthetic Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : Achieved through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids.
  • Preparation of Naphthalene Derivatives : Functionalization of naphthalene to introduce reactive groups.
  • Coupling Reactions : The final step involves coupling the thiadiazole and naphthalene moieties under specific conditions using catalysts.

Anticancer Activity Case Study

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiadiazole derivatives on different cancer cell lines. The findings demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 cells and other cancer types .

Antimicrobial Activity Case Study

Research conducted on the antimicrobial efficacy of thiadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study found that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and naphthalene moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural uniqueness lies in the combination of the 5-methyl-1,3,4-thiadiazole and naphthalen-2-yloxy groups. Key comparisons with similar derivatives include:

Compound Name Substituents Yield (%) Melting Point (°C) Key Biological Activity Reference
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide 5-methyl-thiadiazole; naphthalen-2-yloxy - - - Target
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl amine; naphthalen-2-yloxy - - Cytotoxic (HeLa cells, EC₅₀ ~3.16 µM)
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661, 8) Pyridin-3-yl; naphthalen-2-yloxy - - - (LCMS: m/z = 279.2 [M + H]⁺)
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) 5-(methylthio)-thiadiazole; isopropyl-methylphenoxy 79 158–160 -
2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide (89) 5-phenylamino-thiadiazole; naphthalen-2-yloxy - - Anti-HIV (EC₅₀ = 0.96 µg/mL)
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 5-methyl-thiadiazole; 4-ethylphenoxy - - -

Key Observations:

  • Substituent Impact on Physicochemical Properties: Thiadiazole derivatives with sulfur-containing substituents (e.g., methylthio in 5f ) exhibit higher melting points (158–160°C) compared to non-sulfur analogs, suggesting enhanced crystallinity.
  • Biological Activity Trends: The naphthalen-2-yloxy moiety is associated with cytotoxicity (e.g., EC₅₀ = 3.16 µM in HeLa cells ) and antiviral activity (anti-HIV EC₅₀ = 0.96 µg/mL in compound 89 ). Thiadiazole substituents critically modulate activity: 5-phenylamino-thiadiazole (compound 89) enhances anti-HIV activity, while methylthio (5f) lacks reported bioactivity .

Comparative Analysis of Functional Groups

  • 5-Methyl-1,3,4-thiadiazole vs. Other Thiadiazole Derivatives: The 5-methyl group in the target compound may offer metabolic stability compared to sulfur-linked substituents (e.g., methylthio in 5f) or bulkier groups (e.g., benzylthio in 5h ). In contrast, 5-phenylamino-thiadiazole (compound 89 ) demonstrates that electron-donating groups on the thiadiazole ring enhance antiviral potency.
  • Naphthalen-2-yloxy vs. Phenoxy Groups: Naphthalen-2-yloxy derivatives (e.g., compound 8 ) exhibit higher molecular weights and likely improved π-π stacking interactions compared to simpler phenoxy analogs (e.g., 4-ethylphenoxy in ), which could influence receptor binding.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S, with a molecular weight of approximately 299.35 g/mol. Its structural characteristics include:

  • Molecular Weight : 299.35 g/mol
  • LogP : 2.6458
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 44.818 Ų

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are crucial for biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with thiadiazole-containing acetamides. The synthetic pathways often utilize various coupling agents and solvents to optimize yield and purity.

Anticancer Activity

This compound has shown promising anticancer activity in various studies. Notably:

  • Cytotoxicity Studies : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays indicated that it exhibits significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like cisplatin .
    Cell LineIC50 (µM)Reference
    MCF-70.084 ± 0.020
    A5490.034 ± 0.008
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications on the thiadiazole ring or naphthalene moiety can enhance or diminish biological activity. For instance, substituents at specific positions on the thiadiazole ring have been correlated with increased potency against certain cancer types .

Other Biological Activities

In addition to its anticancer properties, this compound has been associated with various other biological activities:

  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in experimental models, indicating a broader therapeutic profile beyond oncology .

Case Studies

A study focused on the synthesis of novel thiadiazole derivatives highlighted the efficacy of this compound against specific tumor cell lines compared to traditional chemotherapeutics. The findings suggested that this compound could serve as a lead structure for further drug development aimed at treating resistant cancer forms .

Q & A

Q. How can high-throughput crystallography pipelines improve structural determination for similar acetamide derivatives?

  • Methodological Answer :
  • Automated data collection : Use synchrotron radiation (e.g., Diamond Light Source) with multi-crystal merging .
  • Machine learning : Train models on Cambridge Structural Database (CSD) entries to predict crystallization conditions .

Stability and Degradation Studies

Q. What methodologies are recommended for studying the hydrolytic or photolytic degradation of this compound?

  • Methodological Answer :
  • Forced degradation : Expose to UV light (254 nm) or acidic/basic conditions (pH 1–13) and monitor via LC-MS .
  • Isolation of degradants : Use preparative TLC or column chromatography for structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.